molecular formula C10H18 B14661266 1,6-Octadiene, 2,7-dimethyl- CAS No. 40195-09-3

1,6-Octadiene, 2,7-dimethyl-

Cat. No.: B14661266
CAS No.: 40195-09-3
M. Wt: 138.25 g/mol
InChI Key: FHCSXUVUZAASRT-UHFFFAOYSA-N
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Description

1,6-Octadiene, 2,7-dimethyl- is a hydrocarbon with the molecular formula C10H18 and a molecular weight of 138.25 g/mol . This compound, bearing the CAS Registry Number 40195-09-3, is a natural substance and serves as a valuable intermediate in organic synthesis and chemical research . As a dialkene with a specific carbon chain structure, it is of significant interest in studies involving polymerization, the development of novel organic frameworks, and the synthesis of more complex chemical entities . Researchers utilize this high-purity compound for its specific structure, which is defined by the InChIKey FHCSXUVUZAASRT-UHFFFAOYSA-N . It is characterized by low solubility in water, estimated at 1.293 mg/L at 25 °C, and an estimated XlogP3 of 4.50, indicating high lipophilicity . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethylocta-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h8H,1,5-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCSXUVUZAASRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334517
Record name 1,6-Octadiene, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40195-09-3
Record name 1,6-Octadiene, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 1,6 Octadiene, 2,7 Dimethyl

Electrophilic Addition Chemistry

The presence of two double bonds in 2,7-dimethyl-1,6-octadiene makes it susceptible to electrophilic attack. The outcomes of these reactions are governed by the stability of the intermediate carbocations and the reaction conditions.

Regioselectivity and Stereoselectivity in Protonation and Subsequent Carbocation Rearrangements

The reaction of 2,7-dimethyl-1,6-octadiene with an acid (H+) initiates an electrophilic addition. The proton will add to one of the double bonds, leading to the formation of a carbocation intermediate. The regioselectivity of this initial protonation is dictated by Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the more stable carbocation.

Protonation of the double bond at the C1-C2 position would lead to a tertiary carbocation at C2, which is relatively stable. Protonation at the C6-C7 double bond would initially form a secondary carbocation at C6, which is less stable than a tertiary carbocation.

Once formed, these carbocations are prone to rearrangements to achieve greater stability. libretexts.orglibretexts.org These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur rapidly if a more stable carbocation can be formed. masterorganicchemistry.com For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation. libretexts.org This process is a key feature of carbocation chemistry and significantly influences the final product distribution of a reaction. libretexts.org The driving force for these shifts is the formation of a thermodynamically more favorable intermediate. libretexts.org

Initial Carbocation LocationTypePotential RearrangementResulting Carbocation
C2TertiaryUnlikely unless a more stable carbocation can be formed via ring-closing or other complex shifts.Stabilized Tertiary Carbocation
C6Secondary1,2-Hydride Shift from C5Tertiary Carbocation at C5
C7PrimaryHighly UnlikelyN/A

This table illustrates potential carbocation formations and subsequent rearrangements based on established principles of carbocation stability.

Epoxidation Processes: Formation of Oxirane Derivatives

Epoxidation involves the addition of an oxygen atom across one of the double bonds, forming a three-membered ring structure known as an oxirane or epoxide. This transformation is typically achieved using peroxy acids (like m-CPBA) or through metal-catalyzed oxidations.

While direct studies on 2,7-dimethyl-1,6-octadiene are not prevalent, research on similar substrates like 1,7-octadiene provides insight into this process. The epoxidation of 1,7-octadiene can yield mono-epoxides (e.g., 7,8-epoxy-1-octene) and diepoxides (1,2-7,8-diepoxyoctane). nih.gov The reaction can be catalyzed by enzymes, such as those from Pseudomonas oleovorans, or by heterogeneous catalysts like polymer-supported Mo(VI) complexes using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govrsc.org The selectivity for mono- versus di-epoxidation can be controlled by adjusting reaction conditions, such as the molar ratio of the diene to the oxidizing agent.

For 2,7-dimethyl-1,6-octadiene, the two double bonds are not electronically equivalent. The C1-C2 bond is a terminal, disubstituted alkene, while the C6-C7 bond is a trisubstituted alkene. Generally, more substituted (electron-rich) alkenes react faster with electrophilic epoxidizing agents. Therefore, selective epoxidation of the C6-C7 double bond would be expected to be the kinetically favored process.

Cycloaddition Reactions

The diene structure of 2,7-dimethyl-1,6-octadiene allows it to participate in various cycloaddition reactions, forming cyclic compounds.

Diels-Alder Reactions: Diene and Dienophile Roles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. While 2,7-dimethyl-1,6-octadiene is a non-conjugated diene, its derivatives can be designed to participate in such reactions. For instance, a related compound, 2,6-dimethyl-2,7-octadienal, can undergo an intramolecular Diels-Alder reaction where the α,β-unsaturated aldehyde part acts as the diene and the isolated double bond acts as the dienophile. brandeis.edu This highlights the potential for intramolecular cyclizations.

In an intermolecular context, 2,7-dimethyl-1,6-octadiene itself cannot act as the diene component in a classical Diels-Alder reaction because its double bonds are not conjugated. However, it could potentially act as a dienophile, reacting with a conjugated diene, although its reactivity would be influenced by the steric hindrance from the methyl groups.

Reaction TypeRole of 2,7-dimethyl-1,6-octadienePotential Product
Intermolecular Diels-AlderDienophileSubstituted cyclohexene derivative
Intramolecular Diels-Alder (of a derivative)Dienophile partBicyclic system brandeis.edu

This table outlines the potential roles of 2,7-dimethyl-1,6-octadiene or its derivatives in Diels-Alder reactions.

Intramolecular Alder-Ene Reactions: Steric and Electronic Effects on Selectivity

The intramolecular Alder-ene reaction is a thermal or Lewis acid-catalyzed process that is highly relevant for 1,6-dienes. It involves the formation of a carbon-carbon bond with a concurrent 1,5-hydrogen shift, typically leading to the formation of five-membered rings. nih.gov For 1,6-dienes, this cyclization generally yields cis-substituted cyclopentane derivatives. nih.gov

The stereoselectivity of the reaction is influenced by the substitution pattern on the diene. nih.gov Activating groups (electron-withdrawing groups) on the enophile part of the molecule can enhance the reaction rate and may alter the stereochemical outcome. nih.gov The transition state of the reaction is asynchronous, meaning the C-C bond forms earlier than the C-H bond breaks. nih.gov The cis-selectivity observed in unactivated 1,6-dienes is often attributed to lower strain energy in the transition state. nih.gov In the case of 2,7-dimethyl-1,6-octadiene, the methyl groups would exert significant steric and electronic effects on the transition state, influencing the diastereoselectivity of the resulting cyclopentane ring.

Photochemical [2+2] Cycloadditions in Metal-Coordinated Complexes (e.g., Cu(I))

Photochemical [2+2] cycloadditions are powerful reactions for synthesizing four-membered cyclobutane rings. researchgate.net The intramolecular version of this reaction in 1,6-dienes provides a route to bicyclo[3.2.0]heptane skeletons. These reactions are often catalyzed by Cu(I) complexes, such as copper(I) triflate (CuOTf). researchgate.net

The mechanism involves the coordination of the copper(I) center to both double bonds of the 1,6-diene. Upon photochemical excitation, a [2+2] cycloaddition occurs within the coordination sphere of the metal. researchgate.net This method offers precise control over regio- and stereoselectivity. researchgate.net The stereochemical outcome of the cycloaddition can be profoundly influenced by the substrate's existing stereochemistry and substituents. researchgate.net For 2,7-dimethyl-1,6-octadiene, this reaction would be expected to yield a dimethyl-substituted bicyclo[3.2.0]heptane derivative.

ReactionCatalyst/ConditionKey IntermediateProduct Type
Intramolecular Alder-EneThermal or Lewis AcidAsynchronous six-membered pseudo-chair/boat transition state nih.govSubstituted cyclopentane
Photochemical [2+2] CycloadditionCu(I) catalyst, light (hν)Metal-coordinated diene complex researchgate.netBicyclo[3.2.0]heptane derivative

This table summarizes key cycloaddition reactions for 1,6-dienes like 2,7-dimethyl-1,6-octadiene.

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a fundamental reaction for non-conjugated dienes like 1,6-octadiene, 2,7-dimethyl-, where molecular hydrogen (H₂) is added across the double bonds in the presence of a metal catalyst, leading to a saturated alkane. This process is exothermic and results in a more stable, lower-energy product. rsc.org

The selectivity of the hydrogenation process is influenced by the catalyst type. For instance, palladium-based catalysts are often used for the selective hydrogenation of more reactive double bonds. In the case of 1,6-octadiene, 2,7-dimethyl-, both double bonds are trisubstituted and would be expected to have similar reactivity. Achieving selective mono-hydrogenation to yield 2,7-dimethyl-1-octene would likely require careful control of reaction conditions such as temperature, pressure, and catalyst loading.

Table 1: Common Catalysts for Alkene Hydrogenation

CatalystCommon FormOperating Conditions
PalladiumPd on Carbon (Pd/C)Low temperature and pressure
PlatinumPtO₂ (Adams' catalyst)Low temperature and pressure
NickelRaney Nickel (Ra-Ni)Higher temperatures and pressures
RhodiumRhCl(PPh₃)₃ (Wilkinson's catalyst)Homogeneous catalysis

The mechanism of catalytic hydrogenation of alkenes on a solid metal surface involves a series of steps: nih.gov

Adsorption: The alkene and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Dissociation of Hydrogen: The H-H bond of molecular hydrogen is weakened and broken by the catalyst, forming metal-hydride bonds.

Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the catalyst surface to the carbons of the double bond.

Desorption: The resulting saturated alkane is more weakly adsorbed and desorbs from the catalyst surface, freeing up the active site for another reaction cycle.

This process typically results in syn-addition of the two hydrogen atoms, meaning they add to the same side of the double bond.

Oxidative Reactions and Polymerization

The double bonds in 1,6-octadiene, 2,7-dimethyl- are susceptible to various oxidative reactions and can participate in polymerization processes.

While specific research on the oxidation of 1,6-octadiene, 2,7-dimethyl- is limited, the reactivity of its double bonds can be inferred from the behavior of similar non-conjugated dienes.

Epoxidation: The double bonds can be converted to epoxides using peroxy acids (e.g., m-CPBA) or through catalytic processes. For the parent compound, 1,7-octadiene, epoxidation has been achieved using a polybenzimidazole-supported Mo(VI) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.orglancs.ac.uk This suggests that 1,6-octadiene, 2,7-dimethyl- could be selectively epoxidized at one or both double bonds to form the corresponding epoxides.

Ozonolysis: Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bonds, yielding ketones. For 1,6-octadiene, 2,7-dimethyl-, this reaction would be expected to produce 6-methyl-5-oxoheptanal.

There is a lack of specific information in the reviewed literature regarding the oxidative polymerization of monomers functionalized with 1,6-octadiene, 2,7-dimethyl-. However, plasma polymerization of 1,7-octadiene has been used to create hydrophobic thin films. researchgate.net This process involves the fragmentation and recombination of the monomer in a plasma, leading to a highly cross-linked polymer network. It is plausible that 1,6-octadiene, 2,7-dimethyl- could undergo similar plasma polymerization.

Radical Chemistry and Singlet Oxygen Reactions

The olefinic nature of 1,6-octadiene, 2,7-dimethyl- makes it a substrate for radical reactions and reactions with singlet oxygen.

Free Radical Reactions: In the presence of radical initiators, free radicals can add across the double bonds of 1,6-octadiene, 2,7-dimethyl-. Research on the isomer, 3,7-dimethylocta-1,6-diene, has shown that organic radicals generated from manganese(III) acetate (B1210297) oxidation can add to the double bonds. rsc.org The regioselectivity of this addition depends on the nature of the radical. This suggests that 1,6-octadiene, 2,7-dimethyl- would also be reactive towards radical addition.

Singlet Oxygen Reactions: Singlet oxygen (¹O₂) is a highly reactive electrophilic species that can react with alkenes. fiveable.me With dienes, common reactions include the ene reaction and [4+2] cycloaddition. fiveable.meyoutube.com Since 1,6-octadiene, 2,7-dimethyl- is a non-conjugated diene, it would likely undergo two primary reactions with singlet oxygen at each double bond:

Ene Reaction: This would involve the abstraction of an allylic hydrogen and the formation of an allylic hydroperoxide with a shifted double bond.

[2+2] Cycloaddition: This would lead to the formation of a 1,2-dioxetane, which can be thermally unstable and cleave to form carbonyl compounds.

The specific products would depend on the reaction conditions and the accessibility of the allylic protons.

Peroxidation Mechanisms and Intermediate Formation

The peroxidation of 2,7-dimethyl-1,6-octadiene is notably initiated through photosensitized oxidation, a process that involves the generation of highly reactive singlet oxygen. When a photosensitizer, such as Rose Bengal, absorbs light, it transfers its energy to molecular oxygen (in its triplet ground state), converting it into the electronically excited singlet state (¹O₂). This singlet oxygen is a potent oxidizing agent that readily reacts with the electron-rich double bonds of 2,7-dimethyl-1,6-octadiene.

The reaction between singlet oxygen and the diene proceeds via an "ene" reaction mechanism. In this concerted process, the singlet oxygen adds to one of the double bonds while abstracting an allylic hydrogen atom. This results in the formation of allylic hydroperoxides as the initial primary products. Given the structure of 2,7-dimethyl-1,6-octadiene, several isomeric mono-hydroperoxides can be formed.

Further reaction of the initially formed mono-hydroperoxides with singlet oxygen can occur, leading to the formation of dihydroperoxides. Research has shown that in the sensitized photooxidation of 2,7-dimethyl-2,6-octadiene, a diolefin considered a model for polyisoprene, all the expected mono- and dihydroperoxides are indeed formed scirp.org. A complete kinetic study of these reactions has been conducted to determine the rate constants for all the occurring steps scirp.org.

One of the notable intermediates formed is 2,7-dimethyl-dihydroperoxy-3,5-octadiene, which possesses a conjugated diene structure. Interestingly, this conjugated dihydroperoxide does not proceed to form an endoperoxide, which is a cyclic peroxide that could be expected from a [4+2] cycloaddition of singlet oxygen. This observation contradicts some earlier hypotheses in the field. Furthermore, the reaction does not proceed to form trihydroperoxides through subsequent additions of singlet oxygen scirp.org.

The reactivity of 2,7-dimethyl-2,6-octadiene is approximately double that of a simpler alkene like 2-methyl-2-pentene. An important aspect of the reaction mechanism is the deactivation of the remaining double bond after the initial addition of singlet oxygen to one of the double bonds in the molecule scirp.org.

The primary intermediates in the peroxidation of 2,7-dimethyl-1,6-octadiene are summarized in the table below:

Intermediate TypeGeneral StructureRole in the Mechanism
Mono-hydroperoxidesAllylic hydroperoxideInitial products of the "ene" reaction between singlet oxygen and one double bond.
DihydroperoxidesContains two hydroperoxy groupsFormed from the subsequent reaction of mono-hydroperoxides with singlet oxygen.
Conjugated Dihydroperoxidee.g., 2,7-dimethyl-dihydroperoxy-3,5-octadieneA specific dihydroperoxide intermediate that does not lead to endoperoxide formation.

Role as a Model Molecule for Polyisoprene Degradation

The structural similarity between 2,7-dimethyl-1,6-octadiene and the repeating monomer unit of polyisoprene makes it an excellent model compound for studying the complex degradation mechanisms of this important polymer. Polyisoprene, the primary component of natural rubber, is a high molecular weight polymer consisting of repeating isoprene (B109036) (2-methyl-1,3-butadiene) units. The presence of a double bond in each repeating unit makes polyisoprene susceptible to oxidative degradation, which alters its physical and chemical properties, leading to material failure.

By studying the peroxidation of 2,7-dimethyl-1,6-octadiene, researchers can gain detailed insights into the initial steps of polyisoprene degradation under oxidative stress. This diolefin can be considered a model molecule of polyisoprene with a polymerization number of two, connected in a 1,4-4,1 addition mode scirp.org. The types of hydroperoxides and other oxygenated products formed from 2,7-dimethyl-1,6-octadiene are analogous to those formed on the polyisoprene chain.

The deactivation of the second double bond in 2,7-dimethyl-1,6-octadiene after the first peroxidation reaction is a key finding that can be extrapolated to the polyisoprene system scirp.org. It suggests that the initial oxidative attack on one isoprene unit might influence the reactivity of adjacent units in the polymer chain. This understanding is crucial for developing strategies to inhibit or slow down the degradation of polyisoprene-based materials.

The study of such model molecules allows for the use of analytical techniques that are difficult to apply to the complex macromolecular structure of polyisoprene. The detailed kinetic and mechanistic data obtained from 2,7-dimethyl-1,6-octadiene provides a fundamental basis for building more accurate models of polyisoprene degradation, predicting its service life, and designing more effective antioxidant and stabilization packages.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H and 13C NMR for Structural Elucidation and Isomer Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a definitive fingerprint of 2,7-dimethyl-1,6-octadiene, allowing for the unambiguous assignment of its structure and its differentiation from isomers.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The terminal vinyl protons (=CH₂) typically appear in the range of 4.9-5.1 ppm, while the internal vinyl proton (=CH-) is expected around 5.7-5.9 ppm. The allylic protons show signals in the upfield region, and the methyl protons attached to sp² and sp³ carbons have characteristic chemical shifts that allow for their distinction.

The ¹³C NMR spectrum provides information on the carbon backbone. The sp² hybridized carbons of the double bonds resonate in the downfield region (typically 110-150 ppm), while the sp³ hybridized carbons appear in the upfield region (10-50 ppm). The symmetry of the molecule influences the number of unique signals observed.

Isomer differentiation is a key application. For instance, 2,7-dimethyl-1,6-octadiene can be distinguished from its isomer, 2,7-dimethyl-2,6-octadiene, by the presence of signals for terminal vinyl groups (=CH₂) in the former, which are absent in the latter. The latter would instead show signals for protons attached to trisubstituted double bonds (e.g., (CH₃)₂C=CH-). chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,7-dimethyl-1,6-octadiene

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (CH₂=) 4.9 - 5.1 ~112
C2 (=CH-) 5.7 - 5.9 ~145
C3 (-CH(CH₃)-) ~2.0 - 2.3 ~35-40
C4, C5 (-CH₂CH₂-) ~1.3 - 1.5 ~25-30
C6 (-CH(CH₃)-) ~2.0 - 2.3 ~35-40
C7 (=C(CH₃)₂) - ~145
C8 (CH₃ attached to C2) ~1.0 (doublet) ~20
C9, C10 (CH₃ attached to C7) ~1.7 (singlet) ~18, ~25

Advanced NMR Techniques for Stereochemical Assignment

While 2,7-dimethyl-1,6-octadiene itself is achiral, advanced NMR techniques are indispensable for determining the stereochemistry of its derivatives or complex natural products containing this moiety. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and the Nuclear Overhauser Effect (NOESY) are powerful tools.

COSY experiments establish proton-proton coupling correlations, helping to trace the connectivity of the carbon chain.

HSQC correlates directly bonded carbon and proton atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

NOESY identifies protons that are close in space, providing critical information for the assignment of relative stereochemistry in chiral derivatives. researchgate.net

These methods, used in combination, allow for a complete and unambiguous assignment of complex molecular structures and their three-dimensional arrangements. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Under Electron Ionization (EI), 2,7-dimethyl-1,6-octadiene (molar mass 138.25 g/mol ) produces a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 138. nist.gov The fragmentation pattern is highly characteristic and provides structural confirmation.

A dominant fragmentation pathway for dienes is allylic cleavage, which leads to the formation of stable, resonance-stabilized carbocations. libretexts.orgyoutube.com For 2,7-dimethyl-1,6-octadiene, cleavage of the C4-C5 bond results in the formation of a highly stable allylic carbocation with m/z 69. This fragment is often the base peak in the spectrum, indicating its high abundance. Other significant fragments can arise from subsequent rearrangements and eliminations.

Table 2: Major Fragments in the EI-Mass Spectrum of 2,7-dimethyl-1,6-octadiene

m/z Proposed Fragment Fragmentation Pathway
138 [C₁₀H₁₈]⁺ Molecular Ion (M⁺)
123 [C₉H₁₅]⁺ Loss of a methyl group (M - 15)
69 [C₅H₉]⁺ Allylic cleavage at C4-C5
41 [C₃H₅]⁺ Allyl cation, further fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Composition and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like 2,7-dimethyl-1,6-octadiene within complex mixtures. nih.gov In this technique, the gas chromatograph first separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS records the mass spectrum of each component, allowing for its positive identification by comparing the obtained spectrum with library data. nist.govnih.gov This combination of separation and detection makes GC-MS an exceptionally powerful tool for assessing the purity of a 2,7-dimethyl-1,6-octadiene sample and for identifying and quantifying its presence in essential oils or reaction mixtures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique fingerprint based on the functional groups present in the molecule.

For 2,7-dimethyl-1,6-octadiene, key vibrational bands include:

C-H stretching: Vibrations from sp² C-H bonds (on the double bonds) appear above 3000 cm⁻¹, while those from sp³ C-H bonds (on the rest of the carbon chain) appear just below 3000 cm⁻¹.

C=C stretching: The carbon-carbon double bond stretch gives rise to a band in the 1640-1670 cm⁻¹ region. This band is typically stronger in the Raman spectrum than in the IR spectrum due to the change in polarizability during the vibration. nih.gov

=C-H bending: Out-of-plane bending vibrations (wagging) of the hydrogens on the terminal double bond (=CH₂) produce a strong, characteristic band in the IR spectrum around 910-990 cm⁻¹.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for analyzing the C=C backbone of the molecule. nih.gov The combined use of IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational characteristics.

Table 3: Characteristic Vibrational Frequencies for 2,7-dimethyl-1,6-octadiene

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
sp² C-H Stretch 3070-3090 (medium) 3070-3090 (medium)
sp³ C-H Stretch 2850-2960 (strong) 2850-2960 (strong)
C=C Stretch 1640-1650 (medium) 1640-1650 (strong)
CH₂ Scissoring ~1465 (medium) ~1465 (medium)
CH₃ Bending ~1375 (medium) ~1375 (medium)
=CH₂ Bending (out-of-plane) 910-990 (strong) 910-990 (weak)

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of 2,7-dimethyl-1,6-octadiene and its related products. The choice of technique is primarily dictated by the volatility and polarity of the analyte.

Gas Chromatography (GC) for Volatile Compound Analysis

Given its volatility, 2,7-dimethyl-1,6-octadiene is ideally suited for analysis by Gas Chromatography (GC). This technique separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. The compound is vaporized and carried by an inert gas (such as helium or nitrogen) through the column. Its retention time—the time taken to travel through the column—is a characteristic feature used for its identification.

For unambiguous identification, GC is frequently coupled with Mass Spectrometry (GC-MS). As separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular structure. The National Institute of Standards and Technology (NIST) database includes reference mass spectrum data for 2,7-dimethyl-1,6-octadiene, which is crucial for its positive identification in complex mixtures. nist.govnih.gov

Table 1: Key Mass Spectrometry Data for 2,7-dimethyl-1,6-octadiene. nih.gov
PropertyValue
NIST Number61374
LibraryMain library
Total Peaks63
m/z Top Peak69
m/z 2nd Highest41
m/z 3rd Highest55

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is optimal for the parent diene, its non-volatile derivatives, such as diols, epoxides, or carboxylic acids formed through oxidation or other functionalization reactions, require High-Performance Liquid Chromatography (HPLC) for separation and analysis. HPLC is a powerful technique that separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase pumped through at high pressure.

For derivatives of 2,7-dimethyl-1,6-octadiene, which are typically more polar than the parent hydrocarbon, reverse-phase (RP) HPLC is the most common approach. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water. sielc.comsielc.com Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute faster. This method is scalable and can be adapted for preparative separation to isolate impurities or reaction products. sielc.com

Table 2: Example Reverse-Phase HPLC Method for Analysis of 2,7-dimethyl-1,6-octadiene Derivatives.
ParameterCondition
ColumnNewcrom R1 or equivalent C18
Mobile PhaseAcetonitrile and Water with a modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.comsielc.com
DetectionUV-Vis (if chromophores are present) or Mass Spectrometry (LC-MS)
ApplicationAnalysis of oxidation products like (2E)-2,7-dimethylocta-2,6-dien-1-ol or 2,6-Dimethylocta-2,7-diene-1,6-diol

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction. thieme.de In the context of reactions involving 2,7-dimethyl-1,6-octadiene, such as polymerization, oxidation, or other functionalizations, TLC can be used to track the disappearance of the starting material and the appearance of the product(s) over time.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on a glass or aluminum backing). The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). Components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. By comparing the spots from the reaction mixture at different time points to spots of the starting material, chemists can quickly assess whether the reaction is proceeding and when it has reached completion. thieme.de

Characterization in Catalytic Research

Catalysis is central to the synthesis and transformation of 2,7-dimethyl-1,6-octadiene, particularly in processes like acyclic diene metathesis (ADMET) polymerization. researchgate.netwikipedia.org The performance of a catalyst is critically dependent on its elemental composition and physical structure. Therefore, advanced characterization of the catalyst is a prerequisite for developing efficient and selective chemical processes.

X-ray Fluorescence Analysis for Catalyst Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly valuable for characterizing both fresh and spent catalysts used in reactions involving 2,7-dimethyl-1,6-octadiene. For instance, many ADMET reactions utilize ruthenium-based catalysts. acs.orgnsf.gov XRF can accurately quantify the amount of ruthenium on the catalyst support and detect the presence of any impurities or poisons that may deactivate the catalyst.

In advanced applications, techniques like microprobe X-ray fluorescence tomography can provide 3D, sub-micron resolution maps of the elemental distribution within a single catalyst particle. researchgate.net This allows researchers to visualize how active metals (e.g., Ruthenium) and contaminant metals (e.g., iron, nickel) are distributed, providing insights into catalyst preparation and deactivation mechanisms. researchgate.net

Nitrogen Adsorption-Desorption for Porosity and Surface Area Determination of Catalysts

The physical structure of a heterogeneous catalyst, particularly its surface area and porosity, plays a crucial role in its activity and selectivity. The nitrogen adsorption-desorption technique is the standard method for determining these properties. The analysis is typically performed at the temperature of liquid nitrogen (-196 °C). researchgate.net

By measuring the amount of nitrogen gas that adsorbs to the catalyst surface at various pressures, an adsorption-desorption isotherm is generated. The Brunauer-Emmett-Teller (BET) model is applied to the isotherm to calculate the specific surface area of the catalyst. Further analysis of the isotherm, particularly the desorption branch using the Barrett-Joyner-Halenda (BJH) model, provides information about the pore volume and pore size distribution. researchgate.net This data is vital for understanding how reactants like 2,7-dimethyl-1,6-octadiene can access the active sites within the catalyst's porous structure.

Table 3: Representative Data from Nitrogen Adsorption-Desorption Analysis of a Heterogeneous Catalyst. researchgate.net
ParameterTypical ValueSignificance
BET Surface Area50 - 1000 m²/gIndicates the total surface available for reaction.
Total Pore Volume0.1 - 2.0 cm³/gMeasures the total empty space within the catalyst particle.
Average Pore Diameter2 - 50 nmAffects diffusion of reactants and products to and from active sites.

Temperature-Programmed Desorption (TPD) for Surface Acidity of Catalysts

Temperature-Programmed Desorption (TPD) is a powerful technique for characterizing the acidic properties of solid catalysts, which are crucial for many reactions involving hydrocarbons like 1,6-Octadiene, 2,7-dimethyl-. This method provides quantitative and qualitative information about the acid sites on a catalyst's surface, including their strength, density, and type (Brønsted or Lewis). The fundamental principle of TPD involves pre-adsorbing a basic probe molecule onto the catalyst surface at a low temperature, followed by a controlled heating ramp in a stream of inert gas. As the temperature increases, the probe molecule desorbs from the acid sites at a rate corresponding to the strength of the interaction. A detector, often a thermal conductivity detector (TCD) or a mass spectrometer (MS), measures the concentration of the desorbed molecule in the effluent gas, resulting in a desorption profile. micromeritics.commicrotrac.com

The position of the desorption peaks in the TPD profile correlates with the strength of the acid sites; molecules desorbing at higher temperatures are bound to stronger acid sites. youtube.com The area under the desorption peaks, after proper calibration, corresponds to the total number of acid sites.

Ammonia (B1221849) as a Probe Molecule (NH₃-TPD)

Ammonia (NH₃) is a commonly used probe molecule in TPD analysis due to its small size, allowing it to access a wide range of pores, and its basicity, which facilitates interaction with both Brønsted and Lewis acid sites. micromeritics.com The resulting NH₃-TPD profile can reveal a distribution of acid site strengths. Typically, desorption peaks at lower temperatures (e.g., 100-250°C) are attributed to weak acid sites, intermediate temperatures (e.g., 250-400°C) to medium-strength sites, and high temperatures (above 400°C) to strong acid sites. mdpi.com

While NH₃-TPD is excellent for quantifying the total acidity and the distribution of acid strengths, it generally does not distinguish between Brønsted and Lewis acid sites. mdpi.com

Illustrative NH₃-TPD Data for an Acidic Zeolite Catalyst

The following table presents hypothetical NH₃-TPD data for a solid acid catalyst, such as a ZSM-5 zeolite, which could be employed in the isomerization or cyclization of dienes. This data illustrates how TPD results are tabulated and interpreted.

Desorption PeakPeak Temperature (°C)Desorbed NH₃ (mmol/g)Acid Site Strength
Low Temperature (LT)1800.25Weak
High Temperature (HT)4100.45Strong
Total Acidity 0.70

This is a representative data table created for illustrative purposes.

From this data, the total concentration of acid sites on the catalyst is 0.70 mmol/g. The presence of two distinct peaks indicates at least two different types of acid sites with varying strengths. The peak at 410°C signifies the presence of strong acid sites, which are often crucial for catalyzing hydrocarbon transformations.

Pyridine (B92270) as a Probe Molecule (Pyridine-TPD)

To differentiate between Brønsted and Lewis acid sites, pyridine is often used as a probe molecule, typically in conjunction with Fourier Transform Infrared (FT-IR) spectroscopy. However, Pyridine-TPD can also provide valuable insights. Pyridine is a bulkier molecule than ammonia and interacts differently with the two types of acid sites. stolichem.com The desorption profiles from Pyridine-TPD can help quantify the number of accessible Lewis and Brønsted sites, although the interpretation is often coupled with spectroscopic data for confirmation. nih.govnih.gov

Research Findings on Catalyst Acidity

Research has shown that the acidic properties of catalysts like zeolites and modified aluminas are critical for their activity and selectivity in various reactions. For zeolite catalysts, the ratio of silicon to aluminum (Si/Al) in the framework directly influences the concentration of Brønsted acid sites and, consequently, the catalytic performance. youtube.com TPD studies on a series of ZSM-5 zeolites with different Si/Al ratios would show that as the aluminum content increases (decreasing Si/Al ratio), the total acid site density, measured by the amount of desorbed ammonia, also increases.

Similarly, studies on modified alumina (B75360) catalysts have utilized Pyridine-TPD to investigate how the addition of dopants can alter the distribution of Lewis acid sites. For instance, TPD experiments on a series of CsCl-doped alumina catalysts revealed that increasing the dopant loading progressively eliminates the stronger Lewis acid sites, which is reflected by the disappearance of the high-temperature desorption peak in the pyridine TPD profile. nih.gov

Illustrative Pyridine-TPD Data for Modified Alumina

The table below shows representative data from a Pyridine-TPD experiment on an undoped and a doped η-alumina catalyst, demonstrating the effect of the modifier on surface acidity.

Catalyst SampleDesorption PeakPeak Temperature (K)Desorbed Pyridine (µmol/g)Predominant Acid Site Type
η-alumina (undoped)Medium-Weak46085Lewis
Medium-Strong65050Lewis
1.0 mmol KCl/g η-aluminaMedium-Weak45560Lewis
Medium-Strong-0Lewis

This is a representative data table based on findings reported for modified alumina catalysts. nih.gov

This illustrative data shows that the undoped alumina possesses both medium-weak and medium-strong Lewis acid sites. nih.gov After doping with KCl, the medium-strong sites are effectively eliminated, and the number of medium-weak sites is reduced. nih.gov Such modifications can be used to tailor the catalyst's selectivity for a specific reaction, for example, to favor isomerization over cracking in the conversion of 1,6-Octadiene, 2,7-dimethyl-.

Computational and Theoretical Studies on 1,6 Octadiene, 2,7 Dimethyl

Quantum Mechanical Calculations (QM)

Quantum mechanical calculations are essential for understanding the electronic structure and reactivity of molecules at the atomic level. For 1,6-Octadiene, 2,7-dimethyl-, these studies would provide fundamental insights into its chemical behavior.

Electronic Structure and Conformation Analysis (e.g., DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT analysis of 1,6-Octadiene, 2,7-dimethyl- would involve optimizing its geometry to find the most stable three-dimensional arrangement of its atoms. This analysis would also determine the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting its reactivity. The conformational landscape of this flexible diene could be explored to identify various stable conformers and the energy barriers between them.

Reaction Pathway Elucidation and Transition State Characterization

Quantum mechanical calculations can be employed to map out the potential energy surface for chemical reactions involving 1,6-Octadiene, 2,7-dimethyl-. This would allow for the elucidation of reaction pathways for processes such as cyclization or addition reactions. acs.org By locating and characterizing the transition state structures, which are the highest energy points along the reaction coordinate, chemists can understand the kinetics and mechanism of these transformations.

Prediction of Reactivity and Selectivity in Novel Reactions

Based on the electronic structure and reaction pathway analyses, theoretical models can predict the reactivity of 1,6-Octadiene, 2,7-dimethyl- in novel chemical reactions. For instance, the calculated molecular orbital energies and charge distributions could indicate whether the molecule is more likely to act as a nucleophile or an electrophile, and at which specific atoms. Furthermore, computational studies could predict the stereoselectivity or regioselectivity of reactions, guiding experimental efforts in synthesizing new compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the physical movements of atoms and molecules over time. These simulations would reveal information about the dynamic behavior of 1,6-Octadiene, 2,7-dimethyl- in various environments.

Conformational Dynamics in Different Environments (e.g., Solvent Effects)

The shape of 1,6-Octadiene, 2,7-dimethyl- is not static; it constantly fluctuates. MD simulations can track these conformational changes over time. By performing these simulations in different solvent environments (e.g., in a nonpolar solvent like hexane (B92381) or a polar solvent like water), it would be possible to understand how the surrounding medium influences the preferred shapes and the flexibility of the molecule. This information is critical for understanding its behavior in solutions.

Computational Modeling of Catalytic Processes

Computational modeling is instrumental in catalysis research, enabling the detailed study of reaction pathways, transition states, and the influence of catalysts on reaction rates and selectivity. For unsaturated hydrocarbons like 1,6-octadiene, 2,7-dimethyl-, catalytic processes such as cycloisomerization, metathesis, and hydrogenation are of significant interest.

The initial step in any heterogeneous catalytic process is the adsorption of the reactant molecule onto the catalyst surface. The strength of this interaction, quantified by the adsorption energy, is a critical parameter that influences the subsequent reaction steps. Density Functional Theory (DFT) is a widely used computational method to calculate the adsorption energies and to model the geometric and electronic interactions between an adsorbate and a catalyst's active sites. mdpi.comnih.gov

Studies on similar unsaturated hydrocarbons, such as propene and other alkenes, on transition metal surfaces (e.g., Ag, Pt) have shown that the mode of adsorption and the corresponding energy can vary significantly. mdpi.com For dienes, the interaction often involves the π-orbitals of the double bonds with the d-orbitals of the metal catalyst. The presence of substituents, such as the methyl groups in 1,6-octadiene, 2,7-dimethyl-, can influence the adsorption geometry and energy due to steric and electronic effects.

While no specific DFT data for the adsorption of 1,6-octadiene, 2,7-dimethyl- is readily available, a hypothetical data table based on studies of similar C10 dienes on a platinum (111) surface is presented below to illustrate the type of information that can be obtained from such calculations. The adsorption energy (E_ads) is typically calculated as E_ads = E_(total) - (E_(slab) + E_(molecule)), where a more negative value indicates stronger adsorption.

AdsorbateAdsorption SiteHypothetical Adsorption Energy (eV)Key Interacting Atoms
1,6-Octadiene, 2,7-dimethyl-Top-0.85C1, C2, Pt
1,6-Octadiene, 2,7-dimethyl-Bridge-0.72C1, C2, Pt, Pt
1,6-Octadiene, 2,7-dimethyl-Hollow-0.65C1, C2, Pt, Pt, Pt

This table is illustrative and contains hypothetical data.

Beyond the initial adsorption, catalytic reactions of dienes can proceed through complex reaction networks involving multiple intermediates and transition states. Kinetic modeling aims to simulate the time evolution of the concentrations of all species in such a network. This requires knowledge of the rate constants for each elementary reaction step, which can often be estimated using computational methods like Transition State Theory (TST) combined with DFT calculations of activation energies.

For acyclic dienes, Acyclic Diene Metathesis (ADMET) polymerization is a relevant complex reaction network. Kinetic models for such processes can help in understanding the influence of catalyst type, monomer concentration, and temperature on the polymerization rate and the properties of the resulting polymer. While specific kinetic modeling for 1,6-octadiene, 2,7-dimethyl- has not been reported, studies on the CCTP of β-myrcene, another acyclic monoterpene, demonstrate the development of kinetic models based on the Method of Moments to estimate kinetic rate constants. mdpi.com

Computational studies on the cycloisomerization of 1,6-dienes have been performed, revealing the intricate details of the reaction mechanism. nih.govresearchgate.net For instance, DFT calculations on the Pt(II)-catalyzed cycloisomerization of 7-methyl-octa-1,6-diene showed that the cyclopropanation step is rate-determining. nih.gov Such studies provide the energetic landscape of the reaction, which is essential for building accurate kinetic models.

Below is a hypothetical table illustrating the kind of kinetic parameters that could be derived from a computational study of the cyclization of 1,6-octadiene, 2,7-dimethyl-.

Elementary StepHypothetical Activation Energy (kcal/mol)Hypothetical Rate Constant (s⁻¹) at 298 K
Adsorption--
C-C bond formation (TS1)15.21.2 x 10³
Hydride shift (TS2)12.53.5 x 10⁵
Product desorption--

This table is illustrative and contains hypothetical data.

Structure-Activity/Property Relationship (SAR/SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built using a set of molecules with known activities/properties and a range of calculated molecular descriptors.

As 1,6-octadiene, 2,7-dimethyl- is an acyclic monoterpene, SAR/SPR studies on this class of compounds are relevant. Such studies have been conducted to predict various biological effects, including sedative and larvicidal activities. nih.govresearchgate.net The molecular descriptors used in these studies can be categorized into several types:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP, molar refractivity, polarizability.

A QSAR study on larvicidal monoterpenes, for instance, identified that more elongated structures with higher lipophilicity tend to be more active. researchgate.net Another study on the sedative activity of sesquiterpenes found that molar refractivity and the number of hydrogen bond acceptors were statistically important in predicting activity.

Although no specific SAR/SPR study for 1,6-octadiene, 2,7-dimethyl- has been identified, one could be developed by synthesizing a series of its derivatives and evaluating a particular property or activity. The resulting data could then be used to build a predictive model. A hypothetical table of descriptors that could be used in such a study is provided below.

CompoundMolecular Weight (g/mol)LogPMolar RefractivityTopological Polar Surface Area (Ų)
1,6-Octadiene, 2,7-dimethyl-138.254.145.20
Hypothetical Derivative 1 (with -OH)154.253.547.120.2
Hypothetical Derivative 2 (with -COOH)182.263.249.037.3

This table is illustrative and contains hypothetical data.

Environmental Chemistry and Biodegradation Pathways

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic compounds from the environment. The structural features of 1,6-Octadiene, 2,7-dimethyl-, particularly its alkene substructures and branched methyl groups, influence its susceptibility to microbial metabolism.

Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic machinery to metabolize hydrocarbons. mdpi.com The degradation of alkenes often begins with the oxidation of the double bond. nih.govoup.com One common initial step is epoxidation, where an oxygen atom is added across the double bond to form an epoxide. nih.govmdpi.comnih.govresearchgate.net This reaction is often catalyzed by monooxygenase enzymes. nih.gov The resulting epoxides are reactive intermediates that can be further hydrolyzed by epoxide hydrolases to form diols. researchgate.net

Another pathway for the microbial metabolism of alkenes involves the oxidation of the terminal methyl groups. mdpi.com This can lead to the formation of primary alcohols, which can be further oxidized to aldehydes and carboxylic acids. These fatty acids can then enter central metabolic pathways, such as β-oxidation, for complete mineralization to carbon dioxide and water. researchgate.netejbiotechnology.info The presence of branched methyl groups, as in 2,7-dimethyl-1,6-octadiene, can sometimes hinder the degradation process compared to linear alkanes. frontiersin.orguni-greifswald.de However, many microorganisms are known to degrade branched-chain hydrocarbons. uni-greifswald.deresearchgate.net

Table 1: Potential Microbial Degradation Reactions of Alkene Substructures

Reaction TypeEnzyme ClassInitial Product
EpoxidationMonooxygenaseEpoxide
HydroxylationMonooxygenaseAlcohol
OxidationDehydrogenaseAldehyde, Carboxylic Acid

The enzymatic transformation of 1,6-Octadiene, 2,7-dimethyl- is expected to proceed through a series of oxidative steps. Based on studies of similar terpenes and branched alkenes, a plausible pathway would involve initial enzymatic attack on either the double bonds or the terminal methyl groups.

Epoxidation Pathway: Monooxygenases could catalyze the epoxidation of one or both double bonds, leading to the formation of mono- and di-epoxides. These epoxides can then be hydrolyzed to the corresponding diols.

Hydroxylation Pathway: Alternatively, hydroxylation of the terminal methyl groups would produce primary alcohols. These can be further oxidized to aldehydes and then to carboxylic acids. ejbiotechnology.info

The identification of metabolites is crucial for elucidating the exact degradation pathway. For structurally related compounds like citronellol, which shares a dimethyl-octadiene backbone, identified metabolites include citronellal (B1669106) (the corresponding aldehyde) and citronellic acid (the corresponding carboxylic acid). researchgate.netejbiotechnology.info Further degradation of these intermediates often proceeds via pathways analogous to fatty acid β-oxidation. researchgate.net Therefore, potential metabolites of 1,6-Octadiene, 2,7-dimethyl- could include various hydroxylated, carboxylated, and epoxidized derivatives.

Table 2: Plausible Metabolites from the Biodegradation of 1,6-Octadiene, 2,7-dimethyl-

Parent CompoundPotential Metabolite
1,6-Octadiene, 2,7-dimethyl-2,7-dimethyl-1,6-octadiene-monoepoxide
1,6-Octadiene, 2,7-dimethyl-2,7-dimethyl-1,6-octadiene-diol
1,6-Octadiene, 2,7-dimethyl-2,7-dimethyl-6-octen-1-ol
1,6-Octadiene, 2,7-dimethyl-2,7-dimethyl-6-octen-1-al
1,6-Octadiene, 2,7-dimethyl-2,7-dimethyl-6-octenoic acid

Biocatalysis and Bio Inspired Synthesis

Enzyme-Catalyzed Transformations of Octadiene Analogues

The double bonds in 1,6-Octadiene, 2,7-dimethyl- and related diene structures serve as reactive handles for various enzymatic modifications, including hydration and hydroxylation. These transformations introduce functional groups that can significantly alter the chemical properties of the parent molecule and serve as intermediates for further synthesis.

The enzymatic addition of water (hydration) or an oxygen atom (hydroxylation) to the double bonds of octadiene analogues can be catalyzed by specific classes of enzymes, leading to the formation of alcohols.

Hydration: Hydratases are enzymes that catalyze the addition of water to a substrate. While direct enzymatic hydration of 1,6-Octadiene, 2,7-dimethyl- is not extensively documented, studies on analogous terpene dienes demonstrate the potential of this approach. For instance, carotenoid 1,2-hydratases have been shown to catalyze the regioselective hydration of the terminal double bond of various acyclic terpenes nih.gov. This class of enzymes, which operates independently of cofactors, could potentially be applied to hydrate one of the double bonds in 2,7-dimethyl-1,6-octadiene, leading to the formation of a tertiary alcohol.

Hydroxylation: Cytochrome P450 monooxygenases are a versatile family of enzymes known for their ability to catalyze the hydroxylation of a wide range of substrates, including hydrocarbons nih.govresearchgate.net. These enzymes activate molecular oxygen and insert one oxygen atom into a C-H bond or across a C=C double bond. The hydroxylation of unactivated carbons, a chemically challenging reaction, can be achieved with high regio- and stereoselectivity by P450 enzymes nih.govnih.gov. In the context of octadiene analogues, P450s could catalyze the epoxidation of the double bonds, followed by hydrolytic ring-opening to yield diols, or directly hydroxylate allylic positions. For example, the epoxidation of 1,7-octadiene has been demonstrated using the enzyme system of Pseudomonas oleovorans, yielding 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane nih.gov. This highlights the potential for biocatalytic oxidation of diene systems.

Enzyme ClassTransformationSubstrate Analogue ExampleProduct(s)Reference
Carotenoid 1,2-HydrataseHydrationAcyclic TerpenesTertiary Alcohols nih.gov
Cytochrome P450 MonooxygenaseEpoxidation1,7-Octadiene7,8-Epoxy-1-octene, 1,2-7,8-Diepoxyoctane nih.gov
Cytochrome P450 MonooxygenaseHydroxylationUnactivated HydrocarbonsAlcohols nih.govnih.gov

The creation of chiral centers with high enantiomeric excess is a cornerstone of modern organic synthesis, and biocatalysis offers powerful tools to achieve this. For derivatives of 1,6-Octadiene, 2,7-dimethyl-, enzymatic methods can be employed for kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of chiral molecules.

Lipases are a prominent class of enzymes used for the kinetic resolution of racemic alcohols and their esters jocpr.comdntb.gov.ua. This process relies on the differential rate of reaction of the two enantiomers with the enzyme. For instance, a racemic mixture of a hydroxylated octadiene analogue could be subjected to lipase-catalyzed acylation. One enantiomer would be preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric purity. Such approaches have been successfully applied to a wide range of chiral alcohols.

Furthermore, biocatalytic methods can be used for the asymmetric functionalization of the diene system. For example, the enantioselective epoxidation of olefins can be achieved using monooxygenases, leading to the formation of chiral epoxides which are versatile synthetic intermediates. The aforementioned epoxidation of 1,7-octadiene by Pseudomonas oleovorans has been shown to be stereoselective acs.org.

Biocatalytic StrategyEnzyme ClassApplicationOutcome
Kinetic ResolutionLipasesResolution of racemic hydroxylated octadiene analoguesSeparation of enantiomers
Asymmetric EpoxidationMonooxygenasesEnantioselective epoxidation of one or both double bondsFormation of chiral epoxides

Biosynthesis of Related Terpenoids and Isoprenoids

Nature provides a rich blueprint for the synthesis of complex molecules from simple precursors. The study of biosynthetic pathways of structurally related terpenoids and isoprenoids can inspire the development of engineered biological systems for the production of 1,6-Octadiene, 2,7-dimethyl- and its derivatives.

The biosynthesis of irregular monoterpenes, such as lavandulol and chrysanthemyl derivatives found in plants like lavender (Lavandula) and pyrethrum (Chrysanthemum cinerariaefolium), provides a fascinating example of natural pathways involving diene intermediates with a carbon skeleton similar to 2,7-dimethyl-1,6-octadiene nih.govresearchgate.net. These compounds are formed through the "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules, a departure from the typical "head-to-tail" condensations seen in the biosynthesis of most terpenes nih.gov.

The key enzyme in this pathway is lavandulyl diphosphate synthase (LPPS), which catalyzes the formation of lavandulyl diphosphate (LPP) nih.gov. LPP can then be further metabolized to lavandulol and other derivatives. Similarly, chrysanthemyl diphosphate synthase (CPPS) produces chrysanthemyl diphosphate, the precursor to pyrethrin insecticides nih.gov. The elucidation of these pathways provides genetic targets and enzymatic tools for bio-inspired synthesis.

Plant SourceCompound ClassKey EnzymePrecursor
Lavandula speciesIrregular Monoterpenes (e.g., Lavandulol)Lavandulyl Diphosphate Synthase (LPPS)Dimethylallyl Diphosphate (DMAPP)
Chrysanthemum cinerariaefoliumIrregular Monoterpenes (e.g., Pyrethrins)Chrysanthemyl Diphosphate Synthase (CPPS)Dimethylallyl Diphosphate (DMAPP)
Artemisia tridentataIrregular MonoterpenesChrysanthemyl Diphosphate Synthase (CPPS)Dimethylallyl Diphosphate (DMAPP)

The advent of synthetic biology and metabolic engineering has enabled the transfer of biosynthetic pathways from their native organisms into microbial hosts such as Escherichia coli and Saccharomyces cerevisiae nih.govmdpi.comoup.comfrontiersin.orgrsc.org. This approach allows for the sustainable and scalable production of valuable natural products.

The genes encoding enzymes from the biosynthetic pathways of irregular monoterpenes can be heterologously expressed in these microbial cell factories. For instance, the expression of a lavandulyl diphosphate synthase in a microbial host engineered to produce high levels of the precursor DMAPP could lead to the production of lavandulyl diphosphate. Subsequent expression of other enzymes, such as phosphatases or cytochrome P450s, could then convert this intermediate into desired final products like lavandulol or its oxidized derivatives.

The optimization of such engineered pathways often involves balancing the expression of multiple genes, enhancing precursor supply, and minimizing the accumulation of toxic intermediates. The successful heterologous production of various terpenoids in yeast and bacteria demonstrates the feasibility of this strategy for producing compounds structurally related to 1,6-Octadiene, 2,7-dimethyl- nih.govmdpi.comoup.comfrontiersin.orgrsc.org.

Advanced Materials Science and Polymer Applications

Polymerization of 1,6-Octadiene, 2,7-dimethyl- as Monomer

The polymerization of 1,6-octadiene, 2,7-dimethyl- can proceed via several mechanisms, leading to polymers with distinct microstructures and properties. The presence of two terminal double bonds allows for the formation of linear polymers with pendant unsaturation or, under certain conditions, cyclopolymerization or cross-linked structures.

Controlled Polymerization Techniques and Catalyst Systems

The controlled polymerization of 1,6-octadiene, 2,7-dimethyl- is crucial for synthesizing polymers with well-defined molecular weights and low dispersity. Ziegler-Natta and metallocene catalyst systems are particularly relevant for the polymerization of α-olefins and dienes. europa.eulibretexts.org

Ziegler-Natta Catalysts: Conventional Ziegler-Natta catalysts, typically based on titanium halides and organoaluminum compounds, can polymerize 1,6-dienes. europa.eu However, these heterogeneous catalysts often have multiple active sites, which can lead to polymers with broad molecular weight distributions. The reactivity of the two double bonds in 1,6-octadiene, 2,7-dimethyl- would need to be carefully controlled to prevent cross-linking.

Metallocene Catalysts: Metallocene single-site catalysts offer superior control over polymer architecture. nih.gov These catalysts, often based on zirconium or titanium complexes activated by a cocatalyst like methylaluminoxane (B55162) (MAO), can exhibit high activity and selectivity. In the case of non-conjugated dienes, metallocene catalysts can selectively polymerize one of the double bonds, leaving the other as a pendant group.

For instance, in the copolymerization of ethylene (B1197577) with a structural isomer, 5,7-dimethylocta-1,6-diene (B13893749), a metallocene catalyst was used to incorporate the diene into the polyethylene (B3416737) backbone, leaving a pendant double bond. pressbooks.pub A similar approach could be employed for the homopolymerization or copolymerization of 1,6-octadiene, 2,7-dimethyl-. The choice of metallocene ligand structure and polymerization conditions (temperature, pressure, monomer concentration) would be critical in controlling the polymerization process.

A representative example of ethylene copolymerization with a similar diene, 5,7-dimethylocta-1,6-diene (DMO), using a metallocene catalyst is presented in the table below. This data illustrates how catalyst systems can be used to incorporate diene monomers into a polymer chain.

This table is based on data from the copolymerization of ethylene and 5,7-dimethylocta-1,6-diene, a structural isomer of 1,6-octadiene, 2,7-dimethyl-. pressbooks.pub

Tailoring Polymer Microstructure and Architecture

The microstructure of poly(1,6-octadiene, 2,7-dimethyl-) can be tailored by the choice of catalyst and polymerization conditions.

Linear Polymers with Pendant Unsaturation: By using a catalyst that selectively polymerizes one of the terminal double bonds, a linear polymer with pendant isopropenyl groups can be obtained. This pendant functionality is then available for further chemical modification. Metallocene catalysts are particularly adept at this type of selective polymerization. pressbooks.pub

Cyclopolymerization: Under certain conditions, intramolecular cyclization can occur during polymerization, leading to the formation of cyclic units within the polymer backbone. This typically happens with non-conjugated dienes where a five- or six-membered ring can be formed. For 1,6-octadiene, 2,7-dimethyl-, cyclopolymerization would lead to the formation of six-membered rings in the main chain.

Branched and Cross-linked Polymers: If both double bonds of the monomer participate in intermolecular polymerization, branched or cross-linked structures will be formed. The degree of branching and cross-linking can be controlled by adjusting the monomer concentration and the catalyst system.

Functionalized Polymers and Resins from Octadiene Derivatives

The pendant double bonds in polymers derived from 1,6-octadiene, 2,7-dimethyl- serve as versatile handles for post-polymerization modification, allowing for the synthesis of a wide range of functionalized polymers and resins. psu.edu

Synthesis of Specialty Polymers with Tunable Properties

The introduction of functional groups onto the polymer backbone can dramatically alter its properties, such as polarity, solubility, and reactivity. Common functionalization reactions for pendant double bonds include:

Epoxidation: The double bonds can be converted to epoxide groups, which are reactive towards a variety of nucleophiles. This allows for the introduction of hydroxyl, amino, and other functional groups.

Hydroboration-Oxidation: This two-step process can convert the pendant double bonds into hydroxyl groups, leading to the formation of poly(alcohols). psu.edu

Maleinization: Reaction with maleic anhydride (B1165640) can introduce carboxylic acid or anhydride functionalities, which can improve adhesion and compatibility with other materials.

Grafting: The pendant double bonds can be used as sites for grafting other polymer chains, leading to the formation of graft copolymers with unique morphologies and properties. psu.edu

The ability to introduce a wide variety of functional groups allows for the synthesis of specialty polymers with properties tailored for specific applications, such as adhesives, compatibilizers, and surface modifiers.

Cross-linking Chemistry for Network Materials

The pendant unsaturation in polymers of 1,6-octadiene, 2,7-dimethyl- provides a convenient route for cross-linking, leading to the formation of thermoset network materials with enhanced mechanical properties and thermal stability.

Electron-Beam Cross-linking: High-energy electron beams can be used to initiate cross-linking reactions in polymers containing unsaturation. In a study on ethylene-co-5,7-dimethylocta-1,6-diene copolymers, it was found that the presence of the diene significantly enhanced the efficiency of electron-beam induced cross-linking. The gel content of the copolymers increased with increasing diene content and irradiation dose, indicating the formation of a cross-linked network. pressbooks.pub

The following table, based on the study of ethylene/5,7-dimethylocta-1,6-diene copolymers, illustrates the effect of diene incorporation on the gel content after electron-beam irradiation, which is a measure of the degree of cross-linking.

This table is based on data from the cross-linking of ethylene-co-5,7-dimethylocta-1,6-diene copolymers. pressbooks.pub

Other Cross-linking Methods: Besides radiation curing, other methods for cross-linking polymers with pendant double bonds include:

Vulcanization: This process, commonly used for rubbers, involves heating the polymer with sulfur or other cross-linking agents. nih.gov

Peroxide Curing: Organic peroxides can be used to initiate free-radical cross-linking reactions.

Hydrosilylation: The reaction of the pendant double bonds with silicon hydrides in the presence of a catalyst can form stable silicon-carbon cross-links.

Use in Polymer Additives and Modifiers

As a comonomer, it can be incorporated into existing polymers to introduce pendant unsaturation. These pendant groups can then act as sites for subsequent cross-linking, improving the mechanical properties and thermal stability of the base polymer. For example, its incorporation into polyethylene or polypropylene (B1209903) could enhance their cross-linkability, leading to materials with improved performance for applications such as wire and cable insulation or hot-water pipes.

Furthermore, oligomers or low molecular weight polymers of 1,6-octadiene, 2,7-dimethyl- could potentially be used as reactive plasticizers or compatibilizers in polymer blends. The unsaturated nature of these additives would allow them to react with the polymer matrix during processing or curing, leading to a more stable and homogeneous material.

Future Research Directions and Interdisciplinary Prospects

Development of Next-Generation Catalytic Systems

The reactivity of the two double bonds in 1,6-octadiene, 2,7-dimethyl- is highly dependent on the catalytic system employed. Future research will focus on creating more efficient, selective, and robust catalysts to control its transformations.

Metathesis Catalysis: Acyclic diene metathesis (ADMET) polymerization is a powerful tool for synthesizing polymers from dienes. mdpi.com The development of next-generation ruthenium, molybdenum, or tungsten-based metathesis catalysts could lead to the production of novel polymers from 1,6-octadiene, 2,7-dimethyl- with tailored molecular weights and microstructures. Research will target catalysts that exhibit high activity and selectivity while minimizing side reactions like olefin isomerization, which can be problematic at elevated temperatures. mdpi.com

Asymmetric Catalysis for Cyclization: The controlled cyclization of 1,6-octadiene, 2,7-dimethyl- can generate valuable cyclic terpenes and complex polycyclic structures. Future work will involve designing chiral catalysts (e.g., Lewis acids, transition metal complexes) that can induce enantioselective or diastereoselective cyclizations. Mimicking the action of terpene cyclase enzymes through biomimetic catalysts presents a significant but rewarding challenge, potentially enabling direct and selective access to powerful molecules. frontiersin.org

Selective Oxidation and Functionalization: Developing catalysts for the selective epoxidation, dihydroxylation, or hydroboration of one or both double bonds is a key area of interest. For instance, polymer-supported Mo(VI) complexes have shown promise in the epoxidation of similar dienes, offering a pathway to functionalized derivatives. nist.gov Future systems will aim for higher chemoselectivity, allowing for the stepwise functionalization of the molecule and the creation of bifunctional compounds like (E)-2,6-dimethylocta-2,7-diene-1,6-diol. researchgate.netnist.gov

Catalyst TypeTarget ReactionPotential Products/ApplicationsResearch Focus
Ruthenium-indenylidene ComplexesAcyclic Diene Metathesis (ADMET)Novel polyterpenes, specialty elastomersHigh activity, control of molecular weight, reduction of isomerization side reactions. mdpi.com
Chiral Lewis Acids / Transition MetalsAsymmetric CyclizationEnantiopure cyclic terpenes, pharmaceutical intermediatesHigh enantioselectivity, mimicking enzyme-like precision. frontiersin.org
Supported Mo(VI) or Fe(II) ComplexesSelective Epoxidation / HydrogenationEpoxy-terpenes, diols, fine chemicalsChemoselectivity (mono- vs. di-functionalization), catalyst stability and recyclability. nist.govnih.gov
Gold or Platinum CatalystsHydrofunctionalization / Tandem ReactionsFunctionalized cyclic and acyclic terpenesNovel reaction pathways, atom economy, mild reaction conditions.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimizing processes. youtube.com For 1,6-octadiene, 2,7-dimethyl-, these computational tools offer several promising avenues.

Predictive Modeling of Reactivity: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations. nih.gov By analyzing the electronic and structural properties of 1,6-octadiene, 2,7-dimethyl-, AI models can forecast its reactivity with various reagents and catalysts, guiding experimental design and saving resources. nih.gov Computational tools can visualize the interactions between molecular orbitals (HOMO/LUMO) to facilitate a deeper understanding of reaction mechanisms like the Diels-Alder reaction. nih.gov

In Silico Catalyst Design: Designing novel catalysts is a complex, multi-parameter challenge. ML models can screen vast virtual libraries of potential catalyst structures to identify candidates with high predicted activity and selectivity for specific transformations of 1,6-octadiene, 2,7-dimethyl-. This data-driven approach can significantly shorten the catalyst development cycle.

Accelerated Discovery of Novel Derivatives: Generative AI models can explore the vast chemical space around the 1,6-octadiene, 2,7-dimethyl- scaffold to propose novel derivatives with desired properties (e.g., for fragrance, materials, or pharmaceutical applications). nih.gov These models can learn the underlying rules of chemical synthesis and stability to generate viable molecular structures that have not yet been synthesized, offering a roadmap for future synthetic efforts. youtube.com

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are paramount for the future of chemical manufacturing. Research on 1,6-octadiene, 2,7-dimethyl- will increasingly focus on environmentally benign synthetic routes and processes.

Biocatalytic Routes: Harnessing enzymes or whole-cell systems for the synthesis and transformation of 1,6-octadiene, 2,7-dimethyl- is a key goal. Biocatalysis offers high selectivity under mild conditions (aqueous media, ambient temperature, and pressure), reducing energy consumption and waste generation. thegoodscentscompany.com Future research will focus on discovering and engineering enzymes (e.g., from the P450 family) capable of performing specific oxidations or cyclizations on the terpene backbone. researchgate.net

Renewable Feedstocks and Solvents: While 1,6-octadiene, 2,7-dimethyl- can be derived from petrochemical sources, exploring pathways from renewable feedstocks like isoprene (B109036) (which can be produced via fermentation) is a critical direction. Furthermore, replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents in reactions involving this diene will be essential. mdpi.com

Atom Economy and Process Intensification: Future synthetic strategies will prioritize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org This includes developing tandem or one-pot reactions that combine multiple synthetic steps, thereby reducing waste, energy usage, and purification efforts. Microwave-assisted synthesis, for example, has been shown to be an efficient method for preparing derivatives of similar structures. researchgate.net

Exploration of Uncharted Reactivity and Novel Transformations

The bifunctional nature of 1,6-octadiene, 2,7-dimethyl- provides a platform for discovering new chemical reactions and building complex molecular architectures that are not readily accessible.

Biomimetic Polyene Cyclizations: Inspired by the biosynthesis of steroids and other complex terpenes, researchers will explore new methods to trigger and control the cyclization cascade of 1,6-octadiene, 2,7-dimethyl-. Using novel reagents, such as hypervalent iodine compounds, to initiate chlorocyclizations can yield structurally challenging chlorinated terpenes, marking a significant step in biomimetic synthesis. frontiersin.org

Tandem and Domino Reactions: A major goal is to design elegant reaction sequences where a single catalytic event initiates a cascade of transformations. For example, a catalyst could facilitate a cyclization/cross-coupling or a metathesis/hydrogenation sequence in a single pot, rapidly building molecular complexity from the simple diene starting material.

Novel Polymer Architectures: Beyond simple linear polymers from ADMET, future research could explore the synthesis of more complex polymer structures. Using 1,6-octadiene, 2,7-dimethyl- in ring-opening metathesis polymerization (ROMP) of a co-monomer or as a cross-linking agent could lead to branched, star-shaped, or network polymers with unique physical and mechanical properties.

Application of Advanced Analytics for Real-time Process Monitoring

To optimize the synthesis and transformation of 1,6-octadiene, 2,7-dimethyl-, robust analytical methods for real-time monitoring are essential. Process Analytical Technology (PAT) aims to ensure quality by monitoring critical process parameters in-line.

In-situ Spectroscopic Techniques: The implementation of in-situ spectroscopic methods can provide real-time data on reaction kinetics, catalyst behavior, and product formation. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the disappearance of C=C bonds and the appearance of new functional groups directly within the reaction vessel. sigmaaldrich.com For certain reactions, such as the formation of conjugated dienes from oxidation, UV-Vis spectroscopy can offer a continuous monitoring solution. nih.gov

Real-time Mass Spectrometry: Advanced mass spectrometry techniques, such as Direct Analysis in Real Time (DART-MS), allow for the direct and quantitative monitoring of reaction components from a heterogeneous mixture without extensive sample preparation. This could be applied to track the concentration of reactants, intermediates, and products in real-time, providing invaluable mechanistic insights and enabling precise process control.

Chromatographic Integration: While traditional off-line analysis using Gas Chromatography (GC) and Liquid Chromatography (LC) is well-established for terpenes, the future lies in integrating these powerful separation techniques directly with the reactor. youtube.comnih.govmdpi.com Automated sampling systems coupled to fast GC-MS can provide quasi-real-time compositional data, allowing for rapid process optimization and quality control.

Analytical TechniquePrincipleApplication for 1,6-Octadiene, 2,7-dimethyl-
In-situ FTIR/Raman Vibrational SpectroscopyReal-time monitoring of functional group changes (e.g., C=C bond consumption) during polymerization or oxidation. sigmaaldrich.com
UV-Vis Spectroscopy Electronic TransitionsContinuous monitoring of reactions involving the formation or consumption of conjugated systems. nih.gov
DART-MS Ambient Ionization Mass SpectrometryDirect, real-time analysis of reaction mixtures to track reactants, intermediates, and products without sample workup.
Process GC-MS Chromatography & Mass SpectrometryAutomated, quasi-real-time analysis of reaction composition for kinetic studies and quality control.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.